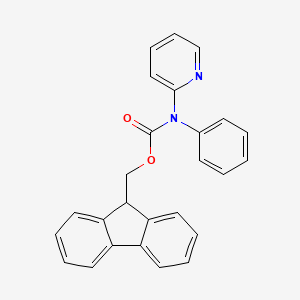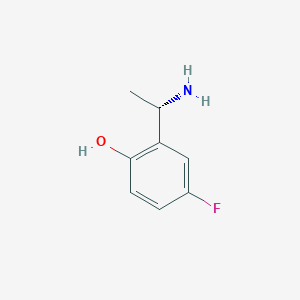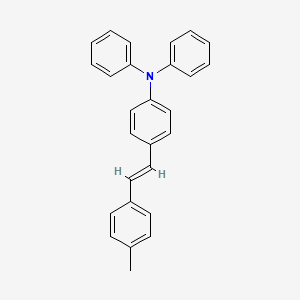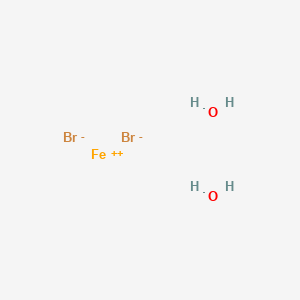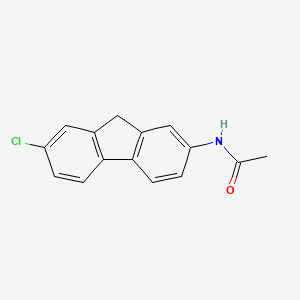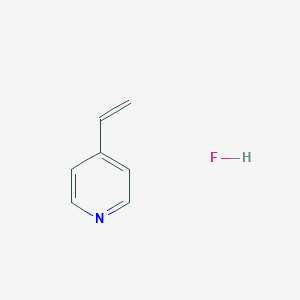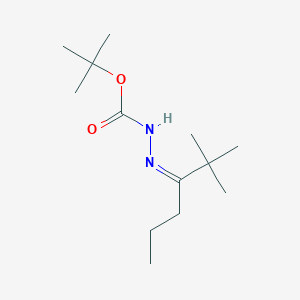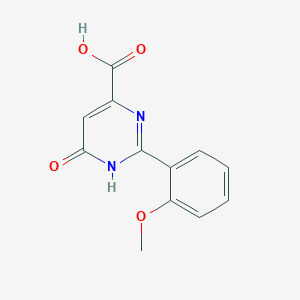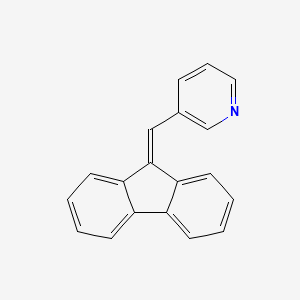
3-(9h-Fluoren-9-ylidenemethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-Fluoren-9-ylidenemethyl)pyridine: is an organic compound with the molecular formula C19H13N It is characterized by a pyridine ring attached to a fluorenylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylidenemethyl)pyridine typically involves the condensation of fluorenone with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: 3-(9H-Fluoren-9-ylidenemethyl)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Reduced forms of the fluorenylidene moiety.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-(9H-Fluoren-9-ylidenemethyl)pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(9H-Fluoren-9-ylidenemethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions influence the compound’s biological activity and its role in catalysis.
類似化合物との比較
- 9H-Fluoren-9-ylidenemethylbenzene
- 9H-Fluoren-9-ylidenemethylthiophene
- 9H-Fluoren-9-ylidenemethylfuran
Comparison: Compared to these similar compounds, 3-(9H-Fluoren-9-ylidenemethyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and coordination capabilities. This makes it more versatile in forming complexes with metals and participating in a wider range of chemical reactions.
特性
CAS番号 |
3239-00-7 |
|---|---|
分子式 |
C19H13N |
分子量 |
255.3 g/mol |
IUPAC名 |
3-(fluoren-9-ylidenemethyl)pyridine |
InChI |
InChI=1S/C19H13N/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14/h1-13H |
InChIキー |
BLCSWOVDOADBOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


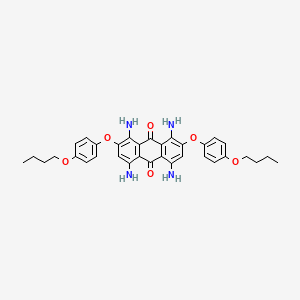
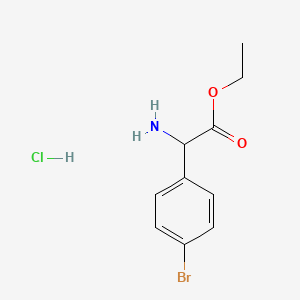

![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
